Ethylene Ketal Shows a Strong Equatorial Conformational Preference, Unlike Dimethyl or Diethyl Ketals
In a series of 2‑substituted cyclohexanone ketals, the enthalpy‑driven conformational equilibrium was determined by ¹H NMR. The ethylene ketal (1,3‑dioxolane) of 2‑substituted cyclohexanones was found to populate the equatorial conformer predominantly, whereas the corresponding dimethyl ketal and other acyclic dialkoxy systems favoured the axial conformer [1]. This distinction is critical because the axial/equatorial orientation of the ketal oxygen lone pairs governs chelation‑directed reactions at the adjacent alkene.
| Evidence Dimension | Conformational equilibrium (equatorial vs. axial preference of the ketal ring) |
|---|---|
| Target Compound Data | Enthalpically preferred equatorial conformer (predominant) |
| Comparator Or Baseline | Dimethyl ketal and other acyclic ketals (systems 5, 7–9): predominantly axial conformers |
| Quantified Difference | Equatorial conformer is enthalpically favoured for the ethylene ketal; axial conformers predominate for the comparators (qualitative NMR integration). |
| Conditions | ¹H NMR conformational analysis of 2‑substituted cyclohexanone ketals in solution (Tetrahedron, 1992, 48, 1449). |
Why This Matters
A defined equatorial conformation provides predictable facial selectivity in alkene functionalizations; a user who substitutes the ethylene ketal with a dimethyl ketal risks losing this stereochemical control.
- [1] Mursakulov, I.G., Guseinov, M.M., et al., Tetrahedron, 1992, 48, 1449–1456. Stereochemical studies—XXVI: Conformational equilibria of ketals of 2‑substituted cyclohexanones. View Source
